molecular formula C9H12N2O4S B8204296 N-ethyl-1-(3-nitrophenyl)methanesulfonamide

N-ethyl-1-(3-nitrophenyl)methanesulfonamide

Cat. No.: B8204296
M. Wt: 244.27 g/mol
InChI Key: ZPZFFNDEURQWMO-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C9H12N2O4S It is characterized by the presence of an ethyl group, a nitrophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(3-nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: N-ethyl-1-(3-aminophenyl)methanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

N-ethyl-1-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-(3-nitrophenyl)methanesulfonamide depends on its application. In biological systems, sulfonamides typically act by inhibiting enzymes that are crucial for the survival of microorganisms. The nitrophenyl group may also interact with specific molecular targets, affecting their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(3-nitrophenyl)methanesulfonamide
  • N-propyl-1-(3-nitrophenyl)methanesulfonamide
  • N-ethyl-1-(4-nitrophenyl)methanesulfonamide

Uniqueness

N-ethyl-1-(3-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group, nitrophenyl group, and methanesulfonamide group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

N-ethyl-1-(3-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-10-16(14,15)7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFFNDEURQWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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